molecular formula C15H33BrN+ B13449779 N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium CAS No. 1040849-27-1

N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium

Cat. No.: B13449779
CAS No.: 1040849-27-1
M. Wt: 307.33 g/mol
InChI Key: LNUIDVVKZBNILX-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium is a quaternary ammonium compound characterized by the presence of a bromopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium typically involves the alkylation of N,N-dibutylbutan-1-amine with 3-bromopropyl bromide. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then purified using industrial-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium involves its interaction with cellular membranes and proteins. The bromopropyl group can react with nucleophilic sites on proteins, leading to the disruption of cellular functions. The compound can also interact with lipid membranes, altering their permeability and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromopropyl)phthalimide
  • N-(4-Bromo-butyl)phthalimide
  • N-(5-Bromopently)phthalimide

Uniqueness

N-(3-Bromopropyl)-N,N-dibutylbutan-1-aminium is unique due to its specific structure, which imparts distinct chemical and biological properties. Its quaternary ammonium structure makes it highly soluble in water and capable of forming stable salts, which is advantageous for various applications .

Properties

IUPAC Name

3-bromopropyl(tributyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33BrN/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16/h4-15H2,1-3H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUIDVVKZBNILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33BrN+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040849-27-1
Record name (3-bromopropyl)tributylazanium bromide
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